2,2'-Methylenebis(3-chlorotoluene)
Description
Contextualization in Contemporary Organic Chemistry
In modern organic chemistry, the diarylmethane scaffold is recognized for its prevalence in a wide array of applications, from pharmaceuticals and agrochemicals to materials science. nih.govnih.gov Functionalized diarylmethanes are key structural motifs in various biologically active molecules. nih.gov The presence of chlorine atoms and methyl groups on the aromatic rings of 2,2'-Methylenebis(3-chlorotoluene) modifies its reactivity and potential for further functionalization, making it a valuable building block in the synthesis of more complex molecules. google.com The specific positioning of these substituents influences the molecule's conformational flexibility and its potential interactions in larger assemblies.
Historical Development and Early Synthetic Principles
The synthesis of diarylmethane derivatives has been a cornerstone of organic chemistry for over a century. The foundational method for creating such structures is the Friedel-Crafts alkylation, a reaction that involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide or another electrophilic carbon source in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Historically, the synthesis of chlorinated diarylmethanes likely emerged from early investigations into the condensation reactions of chlorinated aromatic compounds with formaldehyde (B43269) or its equivalents. A common approach involves the acid-catalyzed reaction of a substituted toluene (B28343), such as 3-chlorotoluene (B144806), with a source of a methylene (B1212753) bridge, like formaldehyde. researchgate.netresearchgate.net The synthesis of the precursor, 3-chlorotoluene, can be achieved through methods like the diazotization of m-toluidine (B57737) followed by a substitution reaction. nih.gov The principles of electrophilic aromatic substitution govern this process, where the electron-donating methyl group and the electron-withdrawing, ortho-para directing chlorine atom on the toluene ring guide the position of the incoming electrophile. masterorganicchemistry.com
Significance as a Framework for Structural Exploration
The rigid yet flexible nature of the diarylmethane framework in 2,2'-Methylenebis(3-chlorotoluene) makes it a significant scaffold for structural exploration. The methylene bridge allows for a degree of rotational freedom between the two aromatic rings, while the substitution pattern on the rings imposes certain conformational preferences. This structural arrangement is crucial in the design of molecules intended to fit into specific binding sites of enzymes or receptors, a key aspect of drug discovery. nih.gov
Furthermore, the presence of reactive sites—the benzylic protons on the methylene bridge and the aromatic hydrogens—allows for a variety of chemical modifications. nih.gov Researchers can explore how alterations to this basic framework, such as the introduction of further functional groups or the formation of larger polymeric structures, affect the material's properties. The chlorinated toluene moieties can also influence the intermolecular interactions, such as pi-stacking, which are critical in the formation of supramolecular structures and crystal engineering.
Overview of Research Trajectories for Bis-aromatic Methane (B114726) Derivatives
Research into bis-aromatic methane derivatives is a dynamic and expanding field. A significant trajectory involves their use as precursors for functional materials. The ability of these molecules to be polymerized or incorporated into larger macromolecular structures makes them valuable in the development of novel polymers with tailored thermal, mechanical, and electronic properties.
Another major research avenue is in medicinal chemistry, where the diarylmethane scaffold is a common feature in a variety of therapeutic agents. nih.gov Scientists are actively exploring how modifications to the aromatic rings and the bridging unit can lead to new drugs with improved efficacy and selectivity. This includes the synthesis of diarylmethane derivatives with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.gov Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, are continuously being developed to provide more efficient and versatile routes to a wide range of functionalized diarylmethane derivatives, opening up new possibilities for structural and functional diversity. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
84604-92-2 |
|---|---|
Molecular Formula |
C15H14Cl2 |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
1-chloro-2-[(2-chloro-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-5-3-7-14(16)12(10)9-13-11(2)6-4-8-15(13)17/h3-8H,9H2,1-2H3 |
InChI Key |
IPCSHCYNSPEQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,2 Methylenebis 3 Chlorotoluene
Established Synthetic Pathways Towards 2,2'-Methylenebis(3-chlorotoluene)
The primary established route for synthesizing diarylmethanes like 2,2'-Methylenebis(3-chlorotoluene) is the Friedel-Crafts alkylation reaction. masterorganicchemistry.com This involves the acid-catalyzed reaction of an aromatic ring with an alkylating agent.
The synthesis of 2,2'-Methylenebis(3-chlorotoluene) is theoretically achieved through the condensation of two molecules of 3-chlorotoluene (B144806) with one molecule of a methylene (B1212753) bridge provider, such as formaldehyde (B43269) or its equivalents (e.g., paraformaldehyde, formalin). The reaction is an electrophilic aromatic substitution where the electron-rich toluene (B28343) ring attacks an electrophilic formaldehyde-derived species.
The methyl and chloro groups on the toluene ring direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The substitution is expected to occur at the positions most activated by the methyl group and least hindered, primarily the positions ortho and para to the methyl group. The formation of the 2,2'-methylene bridge is one of several possible isomers.
This type of condensation has been documented for similar compounds. For instance, processes for condensing chlorobenzene (B131634) with formaldehyde to produce bis(chlorophenyl)methane oils are well-established, highlighting the industrial viability of this approach. google.comgoogle.com The reaction proceeds by activating formaldehyde with a strong acid, followed by the attack of two chlorobenzene molecules to form the methylene-bridged dimer. google.com
The choice of catalyst is critical in Friedel-Crafts alkylations to ensure good conversion and selectivity. Both Brønsted acids and Lewis acids are employed to catalyze the condensation of aromatic compounds with formaldehyde. masterorganicchemistry.com Strong acids protonate formaldehyde, creating a highly electrophilic carbocationic species that is readily attacked by the aromatic ring.
In analogous syntheses of bis(chlorophenyl)methane from chlorobenzene and formaldehyde, a variety of catalysts have been explored. These include strong sulfuric acid and solid acid-promoted clay catalysts. google.com The use of solid catalysts is advantageous as it simplifies product work-up, often requiring only filtration to remove the catalyst. google.com For the synthesis of similar diarylmethanes, catalysts such as Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), and Zinc chloride (ZnCl₂) are also common choices. google.comgoogle.com
Below is a table of catalytic systems used in analogous Friedel-Crafts condensation and alkylation reactions.
| Catalyst Type | Specific Catalyst | Application Example | Reference |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Condensation of chlorobenzene and formaldehyde | google.com |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Isomerization of chlorotoluenes; Friedel-Crafts reactions | google.com |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Chloromethylation of biphenyl | google.com |
| Solid Acid | Sulfuric Acid-Promoted Clay | Condensation of chlorobenzene and formaldehyde | google.com |
| Solid Acid | Zeolite L | Preparation of p-chlorotoluene via alkylation | google.com |
Novel Approaches in 2,2'-Methylenebis(3-chlorotoluene) Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.
Applying green chemistry principles to the synthesis of 2,2'-Methylenebis(3-chlorotoluene) would focus on replacing hazardous reagents and minimizing waste. A key target is the replacement of corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid or AlCl₃.
Solid acid catalysts, such as zeolites and acid-activated clays, represent a greener alternative. google.comgoogle.com These materials offer several advantages:
Reusability: They can be recovered by filtration and reused, reducing waste and cost.
Reduced Corrosion: They are less corrosive to reaction vessels than strong mineral acids.
Enhanced Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the desired 2,2'- isomer over other products. google.com
Another green approach involves the use of safer solvents or solvent-free conditions. While the traditional reaction might be run in an excess of the aromatic substrate or in a chlorinated solvent, exploring greener solvent alternatives is a key area of research.
Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly improve reaction efficiency and safety.
Microwave-Assisted Synthesis: Friedel-Crafts reactions can benefit from microwave irradiation, which often leads to a dramatic reduction in reaction time and an increase in yield. The rapid and uniform heating provided by microwaves can enhance the rate of this typically endothermic reaction, minimizing the formation of side products that can occur during prolonged heating with conventional methods.
Flow Chemistry: Implementing the synthesis in a continuous flow reactor offers several advantages over traditional batch processing, particularly for exothermic reactions like Friedel-Crafts alkylations. Key benefits include:
Superior Heat Management: The high surface-area-to-volume ratio of flow reactors allows for efficient removal of heat, preventing thermal runaways and improving safety.
Enhanced Mixing: Precise mixing of reactants can be achieved, leading to better process control and product consistency.
Scalability: Scaling up production is simpler and safer in a flow system compared to large batch reactors.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of 2,2'-Methylenebis(3-chlorotoluene) while minimizing the formation of isomers and higher molecular weight oligomers. Based on studies of similar condensation reactions, several parameters are key. google.com
The following table outlines the critical parameters and their likely impact on the reaction outcome.
| Parameter | Typical Range/Value | Impact on Yield and Selectivity |
| Molar Ratio (3-chlorotoluene:formaldehyde) | 2:1 to 10:1 | A high excess of 3-chlorotoluene is generally used to favor the formation of the dimer and minimize the production of higher oligomers and polymers. It can also serve as the solvent. google.com |
| Catalyst Loading | 0.1 to 0.4 (weight ratio to chlorobenzene) | Increasing catalyst concentration generally increases the reaction rate. However, excessively high loading can lead to more side reactions and charring. An optimal loading balances conversion rate with selectivity. google.com |
| Temperature | 60°C to 130°C | Higher temperatures increase the reaction rate but can also promote the formation of unwanted byproducts. The optimal temperature provides a high yield in a reasonable timeframe without significant degradation. google.com |
| Reaction Time | 1 to 6 hours | Sufficient time is needed for the reaction to reach completion. However, excessively long reaction times can lead to the formation of more stable, but undesired, isomers or polymers. google.com |
By carefully controlling these parameters, the synthesis can be steered towards the desired 2,2'-Methylenebis(3-chlorotoluene) product with high efficiency and purity.
Chemical Engineering Aspects of Scalable Synthesis
The transition from a laboratory-scale synthesis of 2,2'-Methylenebis(3-chlorotoluene) to a large-scale industrial process involves careful consideration of several chemical engineering principles to ensure efficiency, safety, and economic viability. The core of the process remains the acid-catalyzed condensation of 3-chlorotoluene with formaldehyde.
Reactor Design and Operation:
For industrial-scale production, a stirred-tank reactor (STR) is a common choice due to its versatility and ability to handle liquid-phase reactions with suspended solids (if a solid catalyst is used). The reactor would likely be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys, to withstand the acidic environment. Key design parameters for the reactor include:
Agitation: Efficient mixing is critical to ensure homogeneity of the reactants and catalyst, enhance mass transfer between phases (if applicable), and maintain uniform temperature distribution. The agitator design (e.g., turbine, pitched blade) and speed are optimized based on the reaction kinetics and fluid properties.
Heat Transfer: The condensation reaction is typically exothermic. A robust heat exchange system, such as a reactor jacket or internal cooling coils, is essential to control the reaction temperature and prevent thermal runaways.
Feed and Discharge Systems: Continuous or semi-batch operation might be preferred for large-scale production. This would involve controlled feeding of reactants and removal of the product stream.
Process Parameters and Optimization:
The optimization of process parameters is crucial for maximizing yield and minimizing the formation of impurities. These parameters are often determined through pilot plant studies and process modeling.
| Parameter | Typical Range | Rationale |
| Temperature | 50 - 100 °C | Balances reaction rate and selectivity. Higher temperatures can lead to increased by-product formation. |
| Pressure | Atmospheric | The reaction is typically carried out at atmospheric pressure. |
| Catalyst Loading | 1-10 mol% | Sufficient to achieve a reasonable reaction rate without excessive cost or downstream separation challenges. |
| Reactant Molar Ratio | Excess 3-chlorotoluene | Using an excess of 3-chlorotoluene can help to drive the reaction to completion and minimize the formation of higher oligomers. |
| Reaction Time | 2-8 hours | Determined by reaction kinetics and desired conversion. |
Separation and Purification:
Neutralization: The first step is typically to neutralize the acid catalyst. This can be achieved by washing the organic phase with an aqueous base, such as sodium hydroxide (B78521) or sodium carbonate solution.
Phase Separation: After neutralization, the aqueous and organic layers are separated.
Distillation: The organic phase is then subjected to distillation to recover the excess 3-chlorotoluene, which can be recycled back to the reactor. Due to the high boiling point of the product, this is often performed under vacuum to prevent thermal degradation.
Crystallization or Chromatography: To achieve high purity, the crude product from distillation may undergo further purification. Crystallization from a suitable solvent is a common method for separating isomeric impurities. For very high purity requirements, preparative chromatography might be employed, although this is generally more expensive for large-scale production.
Process Control and Safety:
A robust process control system is essential for safe and efficient operation. This includes monitoring and controlling key parameters such as temperature, pressure, flow rates, and pH. Safety considerations include the handling of corrosive acids and flammable organic compounds. The reactor and associated equipment would be equipped with pressure relief devices and emergency shutdown systems.
Derivatization and Structural Modification of 2,2 Methylenebis 3 Chlorotoluene Analogues
Functionalization of Aromatic Rings via Directed Synthesis
The aromatic rings of 2,2'-Methylenebis(3-chlorotoluene) are amenable to functionalization through various synthetic methodologies, most notably through directed synthesis techniques that offer high regioselectivity.
One of the most powerful methods for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM) . wikipedia.orggoogle.com In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orggoogle.com In the case of 2,2'-Methylenebis(3-chlorotoluene), the chloro and methyl groups can both influence the regioselectivity of lithiation. Generally, a chloro group is a moderate directing group, while a methyl group is a weaker one. capes.gov.br The lithiation is anticipated to occur at the positions ortho to the chloro substituents, which are the C4 and C4' positions, due to the stronger directing ability of the chlorine atom compared to the methyl group. Subsequent reaction with a variety of electrophiles can then introduce a wide range of functional groups at these positions. wikipedia.org
Another classical approach for the functionalization of aromatic rings is the Friedel-Crafts reaction . wikipedia.org This reaction allows for the introduction of alkyl or acyl groups onto the aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk The substitution pattern on the aromatic rings of 2,2'-Methylenebis(3-chlorotoluene) will direct incoming electrophiles primarily to the positions activated by the existing substituents. The methyl group is an activating group, while the chloro group is a deactivating but ortho, para-directing group. The outcome of Friedel-Crafts reactions on this substrate would likely be a mixture of products due to the competing directing effects of the substituents.
Below is a table summarizing potential functionalization reactions of the aromatic rings:
| Reagent/Catalyst | Reaction Type | Potential Product(s) |
| 1. sec-BuLi, TMEDA 2. Electrophile (e.g., (CH₃)₂CO, CO₂, I₂) | Directed ortho-Metalation | 4-Functionalized derivatives |
| R-COCl, AlCl₃ | Friedel-Crafts Acylation | Acylated derivatives (position depends on reaction conditions) |
| R-X, AlCl₃ | Friedel-Crafts Alkylation | Alkylated derivatives (position depends on reaction conditions) |
| Br₂, FeBr₃ | Halogenation | Brominated derivatives |
| HNO₃, H₂SO₄ | Nitration | Nitrated derivatives |
Modifications of the Methylene (B1212753) Bridge
The methylene bridge in 2,2'-Methylenebis(3-chlorotoluene) is another key site for structural modification. The benzylic protons of the methylene group exhibit enhanced reactivity, making them susceptible to a variety of chemical transformations.
Oxidation of the methylene bridge is a common modification for diarylmethanes. Strong oxidizing agents can convert the methylene group into a carbonyl group, yielding the corresponding benzophenone (B1666685) derivative. This transformation provides a route to a different class of compounds with altered electronic and steric properties.
Furthermore, the methylene bridge can be functionalized through radical reactions . The benzylic C-H bonds are relatively weak and can be targeted by radical initiators to form a benzylic radical, which can then react with various radical traps.
The following table outlines potential modifications of the methylene bridge:
| Reagent/Catalyst | Reaction Type | Potential Product(s) |
| KMnO₄ or CrO₃ | Oxidation | 2,2'-Bis(3-chlorobenzoyl)toluene |
| N-Bromosuccinimide (NBS), light | Radical Bromination | 2,2'-(Bromomethylene)bis(3-chlorotoluene) |
| O₂/catalyst | Oxidation | 2,2'-Bis(3-chlorobenzoyl)toluene |
Synthesis of Homologues and Isomeric Variants
The synthesis of homologues and isomeric variants of 2,2'-Methylenebis(3-chlorotoluene) allows for a systematic investigation of structure-activity relationships. Homologues can be prepared by using substituted toluenes with longer alkyl chains in the initial synthesis, while isomeric variants can be obtained by altering the substitution pattern on the aromatic rings.
The most common method for the synthesis of diarylmethanes is the Friedel-Crafts alkylation of an aromatic compound with a suitable electrophile. wikipedia.orgchemguide.co.uk For 2,2'-Methylenebis(3-chlorotoluene) and its analogues, this would typically involve the reaction of a chlorotoluene isomer with a formaldehyde (B43269) equivalent (e.g., paraformaldehyde, formalin) in the presence of an acid catalyst. chemicalbook.com The choice of the starting chlorotoluene isomer dictates the substitution pattern of the resulting diarylmethane. For instance, reacting 3-chlorotoluene (B144806) would primarily yield a mixture of isomers including the 2,2'-, 2,4'-, and 4,4'-methylenebis(3-chlorotoluene). The separation of these isomers can be challenging due to their similar physical properties. google.com
Isomerization reactions can also be employed to convert one isomer into another, often using strong acid catalysts at elevated temperatures. google.com
The table below lists some potential homologues and isomeric variants:
| Compound Name | Structure Type | Potential Synthetic Route |
| 2,2'-Methylenebis(3-chloro-5-ethyltoluene) | Homologue | Friedel-Crafts reaction of 3-chloro-5-ethyltoluene with formaldehyde |
| 4,4'-Methylenebis(3-chlorotoluene) | Isomer | Friedel-Crafts reaction of 3-chlorotoluene with formaldehyde, followed by isomer separation |
| 2,4'-Methylenebis(3-chlorotoluene) | Isomer | Friedel-Crafts reaction of 3-chlorotoluene with formaldehyde, followed by isomer separation |
| 2,2'-Ethylidenebis(3-chlorotoluene) | Homologue (bridge) | Friedel-Crafts reaction of 3-chlorotoluene with acetaldehyde |
Stereochemical Aspects in Derivatization Reactions
The derivatization of 2,2'-Methylenebis(3-chlorotoluene) analogues can lead to the formation of chiral molecules, making stereochemistry a crucial aspect to consider. The methylene bridge in unsymmetrically substituted diarylmethanes is prochiral, meaning that the two benzylic protons are diastereotopic. The substitution of one of these protons can lead to the formation of a stereocenter.
Asymmetric synthesis methodologies can be employed to control the stereochemical outcome of these reactions. The use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries can induce enantioselectivity in the formation of new stereocenters. nih.govnih.gov For instance, the deprotonation of the methylene bridge with a strong base in the presence of a chiral ligand, such as (-)-sparteine, followed by reaction with an electrophile, can lead to the formation of an enantioenriched product. nih.gov
The development of stereoselective reactions is of particular importance for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity.
The following table provides examples of stereochemical considerations in derivatization:
| Reaction Type | Chiral Inductor | Potential Outcome |
| Asymmetric alkylation of the methylene bridge | Chiral ligand (e.g., (-)-sparteine) with organolithium base | Enantioenriched alkylated product |
| Asymmetric reduction of a ketone derivative | Chiral reducing agent (e.g., CBS catalyst) | Enantioenriched alcohol derivative |
| Asymmetric catalytic cross-coupling | Chiral phosphine (B1218219) ligand with a metal catalyst | Enantioenriched coupled product |
Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Methylenebis 3 Chlorotoluene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,2'-Methylenebis(3-chlorotoluene) in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
A complete structural assignment for 2,2'-Methylenebis(3-chlorotoluene) is achieved by integrating data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and aromatic protons. The two methyl groups (CH₃) would likely appear as a single sharp singlet, as would the protons of the bridging methylene group (CH₂). The aromatic region would display a more complex pattern of multiplets corresponding to the six aromatic protons on the two substituted rings. The specific chemical shifts and coupling constants are influenced by the positions of the chloro and methyl substituents. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the symmetric 2,2'-Methylenebis(3-chlorotoluene), eight distinct signals would be anticipated: one for the methyl carbons, one for the methylene bridge carbon, and six for the aromatic carbons. The chemical shifts are diagnostic of the electronic environment of each carbon atom. Combining ¹H and ¹³C NMR data allows for a comprehensive structural map. mdpi.com
2D NMR Techniques : To unambiguously assign the proton and carbon signals, especially the closely spaced aromatic signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the assigned protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the entire molecule, including linking the methylene bridge to the correct positions on the aromatic rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(3-chlorotoluene) in CDCl₃
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key HMBC Correlations |
| Methyl (CH₃) | ~2.30 (s, 6H) | ~19.5 | H(CH₃) to C-2, C-3, C-4 |
| Methylene (CH₂) | ~4.05 (s, 2H) | ~35.0 | H(CH₂) to C-1', C-2', C-6' |
| Aromatic C-H | ~6.9 - 7.2 (m, 6H) | ~125-132 | Various ¹H-¹H COSY and ¹H-¹³C HMBC correlations |
| Quaternary C-Cl | - | ~134.0 | H(CH₂) to C-3' |
| Quaternary C-CH₃ | - | ~137.0 | H(CH₃) to C-2' |
| Quaternary C-CH₂ | - | ~138.5 | H(CH₂) to C-1' |
Note: Predicted values are based on substituent effects and data from analogous structures like 3-chlorotoluene (B144806) and other methylene-bridged aromatic compounds. chemicalbook.comchemicalbook.com Actual experimental values may vary.
The two chlorotoluene rings in 2,2'-Methylenebis(3-chlorotoluene) are not necessarily fixed in a single orientation and can undergo hindered rotation about the single bonds connecting them to the methylene bridge. Dynamic NMR spectroscopy, specifically through variable-temperature (VT-NMR) experiments, can be used to study this conformational flexibility. At low temperatures, the rotation may become slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic and methylene protons, providing insight into the energy barriers of rotation and the preferred molecular conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is essential for confirming the elemental composition and studying the gas-phase fragmentation behavior of the molecule.
Molecular Formula Determination : High-resolution mass spectrometers, such as Orbitrap or FT-ICR MS systems, can measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision (typically to four or five decimal places). copernicus.org For 2,2'-Methylenebis(3-chlorotoluene) (C₁₅H₁₄Cl₂), the exact mass of the molecular ion [M]⁺ can be measured and compared to the theoretical value, confirming the molecular formula. ncats.io The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, which is a definitive signature for a dichlorinated compound. docbrown.infodocbrown.info
Fragmentation Analysis : Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways provide valuable structural information. kobv.de For 2,2'-Methylenebis(3-chlorotoluene), key fragmentation events would be expected to include:
Benzylic Cleavage : Scission of the C-C bond between a phenyl ring and the methylene bridge, leading to the formation of a stable chlorobenzyl cation.
Loss of HCl : Elimination of a hydrogen chloride molecule.
Loss of a Methyl Radical : Cleavage of a methyl group.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of 2,2'-Methylenebis(3-chlorotoluene)
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Comments |
| 264/266/268 | [C₁₅H₁₄Cl₂]⁺˙ | Molecular Ion | Exhibits characteristic 9:6:1 isotopic pattern. |
| 229/231 | [C₁₅H₁₃Cl]⁺˙ | [M-Cl]⁺ | Loss of a chlorine radical. |
| 139/141 | [C₈H₈Cl]⁺ | Chlorobenzyl cation | Result of benzylic cleavage. |
| 125 | [C₇H₆Cl]⁺ | [M-CH₃-Cl]⁺ | Loss of a methyl group and chlorine. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment in toluene-containing compounds. nist.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about molecular symmetry and conformation. ias.ac.inaps.org
Functional Group Identification : The spectra would show characteristic absorption or scattering bands corresponding to the different types of bonds present. For instance, C-H stretching vibrations from the methyl and aromatic groups appear above 3000 cm⁻¹, while the C-H stretching from the methylene bridge appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. spectrabase.commdpi.com
Conformational Insights : The relative orientations of the two aromatic rings can influence the vibrational spectra. Changes in the number, position, or intensity of certain bands, particularly in the low-frequency region of the Raman spectrum, can be correlated with different conformers of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for 2,2'-Methylenebis(3-chlorotoluene)
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2950-2850 | Aliphatic C-H Stretch (CH₂, CH₃) | IR, Raman |
| 1600, 1570, 1475 | Aromatic C=C Ring Stretch | IR, Raman |
| 1450 | CH₂/CH₃ Bending | IR, Raman |
| ~780 | C-H Out-of-plane Bending (Aromatic) | IR |
| ~700 | C-Cl Stretch | IR, Raman |
Note: Frequencies are approximate and based on data for 3-chlorotoluene and related substituted benzenes. chemicalbook.comchemicalbook.com
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. caltech.edu While a crystal structure for 2,2'-Methylenebis(3-chlorotoluene) has not been published, analysis of a suitable single crystal would yield:
Unambiguous Connectivity : Confirming the bonding arrangement.
Precise Molecular Geometry : Accurate measurements of all bond lengths, bond angles, and torsion angles.
Conformation : The specific twist angle between the two aromatic rings would be determined, revealing the molecule's preferred solid-state conformation. Studies on similar molecules, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), show how substituents dictate the dihedral angle between the rings. nih.gov
Intermolecular Interactions : Revealing how molecules pack in the crystal lattice, including any non-covalent interactions like C-H···π stacking or halogen bonding that stabilize the crystal structure.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS)
The synthesis of 2,2'-Methylenebis(3-chlorotoluene) can potentially yield a mixture of isomers (e.g., 2,4'-, 3,3'-, 4,4'-methylenebis(3-chlorotoluene)) and other byproducts. Advanced chromatographic techniques are essential for separating these components and assessing the purity of the target compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : GC is an ideal technique for separating volatile and thermally stable compounds like the isomers of methylenebis(chlorotoluene). hpst.czrsc.org A high-resolution capillary column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) coupled with a programmed temperature ramp would be used to separate the isomers based on differences in their boiling points and interactions with the stationary phase. The coupled mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification of the 2,2'-isomer and characterization of other isomeric impurities. researchgate.netsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile impurities or for analyses where derivatization is not desired, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer can be employed. thno.org A C18 column with a mobile phase gradient (e.g., water/acetonitrile or water/methanol) would separate the components based on their polarity. The MS detector, often using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm the molecular weight of the eluting compounds, providing a robust method for purity assessment.
Theoretical and Computational Chemistry of 2,2 Methylenebis 3 Chlorotoluene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. chemrxiv.org DFT methods are used to determine the electronic structure of a molecule, which involves calculating the electron density to derive energies, molecular structures, and other properties. ijcce.ac.ir For 2,2'-Methylenebis(3-chlorotoluene), DFT calculations at a level like B3LYP/6-311+G(d,p) could elucidate its fundamental electronic and structural characteristics. ijcce.ac.ir These calculations would provide data on orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Molecular Properties from Computational Methods
| Property | Description | Relevance to 2,2'-Methylenebis(3-chlorotoluene) |
|---|---|---|
| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the stability of different conformations. |
| HOMO/LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |
| Electrostatic Potential | A map of charge distribution showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicts sites for electrophilic and nucleophilic attack. For this molecule, the chlorine and methyl groups would significantly influence the potential on the aromatic rings. |
Conformational Analysis and Energy Minima
The structure of 2,2'-Methylenebis(3-chlorotoluene) is not static; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. The central methylene (B1212753) bridge (–CH₂–) connecting the two 3-chlorotoluene (B144806) rings allows for significant rotational freedom, leading to numerous possible conformers with different energies.
Table 2: Key Rotatable Bonds for Conformational Analysis
| Bond | Description | Expected Outcome of Analysis |
|---|---|---|
| Toluene (B28343) Ring 1 – Methylene Bridge | Rotation of the first aromatic ring relative to the central bridge. | Identification of steric hindrance effects between the chlorine/methyl groups and the other ring. |
Bond Dissociation Energies and Stability Assessments
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). wikipedia.org It is a direct measure of bond strength and is fundamental to understanding thermal stability and reaction pathways, particularly those involving radical mechanisms. masterorganicchemistry.com BDEs can be accurately calculated using quantum chemical methods.
For 2,2'-Methylenebis(3-chlorotoluene), calculating the BDE for various C-H and C-Cl bonds would reveal the most likely sites for radical abstraction or bond cleavage. For instance, the C-H bonds on the methylene bridge are expected to be weaker than the aromatic C-H bonds, making them more susceptible to radical reactions. masterorganicchemistry.comresearchgate.net Similarly, the strength of the C-Cl bond is critical to its environmental persistence and degradation pathways.
Table 3: Representative Bond Dissociation Energies (BDEs) for Similar Bonds (Illustrative) Note: These are general values for related simple molecules, not calculated values for 2,2'-Methylenebis(3-chlorotoluene). All values are in kJ/mol.
| Bond Type | Example Molecule | Approximate BDE (kJ/mol) | Reference |
|---|---|---|---|
| Primary Benzylic C-H | Toluene (C₆H₅CH₂–H) | 376 | cengage.com |
| Aromatic C-H | Benzene (B151609) (C₆H₅–H) | 473 | cengage.com |
| Aromatic C-Cl | Chlorobenzene (B131634) (C₆H₅–Cl) | 402 | cengage.com |
These reference values suggest that a computational study on 2,2'-Methylenebis(3-chlorotoluene) would likely find the C-H bonds of the central methylene group to be the weakest, thus representing a key site of reactivity.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. researchgate.net An MD simulation would treat 2,2'-Methylenebis(3-chlorotoluene) using a classical force field (like AMBER), allowing for the observation of its conformational changes, solvent interactions, and aggregation behavior in a simulated liquid or solution phase. researchgate.net Such simulations can reveal how the molecule interacts with itself and its environment, predicting properties like diffusion coefficients and radial distribution functions that describe the local molecular structure in a condensed phase. researchgate.net
Prediction of Spectroscopic Parameters via Computational Models
Computational models can predict spectroscopic data, such as NMR, IR, and UV-Vis spectra, with a high degree of accuracy. Calculating these spectra for a proposed structure and comparing them to experimental data is a powerful method for structure verification. For 2,2'-Methylenebis(3-chlorotoluene), DFT calculations could predict:
¹H and ¹³C NMR Chemical Shifts: These predictions help in assigning peaks in experimental spectra to specific atoms in the molecule.
IR Vibrational Frequencies: Calculated vibrational modes can be matched to absorption bands in an experimental IR spectrum, confirming the presence of specific functional groups (e.g., C-Cl stretch, aromatic C-H bend).
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. conicet.gov.araidic.it These models correlate calculated molecular descriptors (e.g., constitutional, topological, quantum-chemical) with experimentally measured properties. aidic.it For 2,2'-Methylenebis(3-chlorotoluene), a QSPR model could be developed to predict properties like boiling point, vapor pressure, or environmental fate parameters by comparing it to a training set of similar molecules. The great advantage of QSPR models is their ability to estimate properties without the need for experimental measurement, saving time and resources. conicet.gov.ar
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. rsc.orgscielo.br By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed. mdpi.com For 2,2'-Methylenebis(3-chlorotoluene), this could be applied to study its synthesis, oxidation, or degradation. For example, a study could investigate the mechanism of electrophilic substitution on the aromatic rings, determining whether the reaction is more likely to occur at a position ortho, meta, or para to the existing substituents and calculating the activation energy for each pathway. scielo.br These studies reveal which reaction products are kinetically and thermodynamically favored. mdpi.com
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis
Detailed research findings on the specific use of 2,2'-Methylenebis(3-chlorotoluene) as a monomer for polymerization or as a cross-linking agent are not extensively documented in publicly available scientific literature. In principle, the aromatic rings of the molecule could be functionalized to allow it to act as a monomer in polymerization reactions such as polycondensation or other step-growth polymerization processes.
As a cross-linking agent, the molecule's structure is suggestive of a potential role. Cross-linking agents are crucial for modifying the properties of polymers, creating networks that enhance mechanical strength, thermal stability, and chemical resistance. Theoretically, the methylene (B1212753) bridge provides a flexible linkage, while the chlorinated toluene (B28343) units could either be chemically activated to form bonds with polymer chains or influence the morphology and properties of the resulting network. However, specific examples and detailed studies of its efficacy and reaction mechanisms in this capacity are not readily found in current research.
Integration into Polymeric Networks for Tailored Properties
The integration of specific chemical scaffolds into polymeric networks is a key strategy for tailoring material properties. While direct research on incorporating 2,2'-Methylenebis(3-chlorotoluene) is limited, the introduction of chlorinated aromatic compounds into polymer backbones is known to affect properties such as flame retardancy, thermal stability, and dielectric performance. The chlorine atoms can enhance the char-forming ability of a polymer upon combustion, thereby reducing flammability. The rigid aromatic rings would be expected to increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymer.
Table 1: Potential Effects of Incorporating 2,2'-Methylenebis(3-chlorotoluene) into Polymer Networks
| Property | Potential Effect | Rationale |
| Flame Retardancy | Increase | Presence of chlorine atoms can promote char formation. |
| Thermal Stability | Increase | Rigid aromatic rings can increase the degradation temperature. |
| Mechanical Strength | Increase | The bis-aromatic structure could enhance stiffness. |
| Chemical Resistance | Increase | The stable aromatic structure can resist chemical attack. |
Note: This table is based on theoretical considerations due to the lack of specific experimental data for 2,2'-Methylenebis(3-chlorotoluene).
Precursor in the Synthesis of Specialty Organic Chemicals and Intermediates
Aromatic compounds like 2,2'-Methylenebis(3-chlorotoluene) can serve as precursors for the synthesis of more complex specialty chemicals and intermediates. The chlorine and methyl groups on the benzene (B151609) rings are potential sites for a variety of organic reactions. For instance, the methyl groups could be oxidized to carboxylic acids or halogenated to introduce further reactivity. The chlorine atoms could be substituted via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
While the synthesis of related compounds such as 3-chlorotoluene (B144806) from m-toluidine (B57737) is well-documented, specific pathways detailing the use of 2,2'-Methylenebis(3-chlorotoluene) as a starting material for other high-value chemicals are not prominently reported in the literature. chemicalbook.com
Design and Synthesis of Functional Materials Incorporating the 2,2'-Methylenebis(3-chlorotoluene) Scaffold
The concept of designing functional materials often relies on the use of specific molecular scaffolds to build larger, more complex architectures with desired properties. The 2,2'-Methylenebis(3-chlorotoluene) scaffold, with its two linked aromatic rings, could in theory be a building block for various functional materials. For example, it could be a core structure for the synthesis of novel ligands for catalysis or for the creation of materials with specific optical or electronic properties.
However, a review of the current scientific literature does not reveal specific instances of the design and synthesis of functional materials where 2,2'-Methylenebis(3-chlorotoluene) is explicitly used as the primary building block. While the synthesis of functional materials is a broad and active area of research, the focus has not yet significantly turned to this particular compound. researchgate.netrsc.orgresearchgate.netnih.gov
Environmental Fate and Abiotic Transformation Pathways of 2,2 Methylenebis 3 Chlorotoluene
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems
Photolysis, or degradation by light, is a significant transformation pathway for many aromatic compounds in the environment. For 2,2'-Methylenebis(3-chlorotoluene), photolytic degradation would be initiated by the absorption of ultraviolet (UV) radiation present in sunlight. The molecule's two chlorotoluene rings are chromophores, meaning they absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm).
Once the molecule absorbs sufficient energy, several degradation mechanisms are possible:
Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: This is a primary pathway for many chlorinated aromatic compounds. The energy from UV light can break the C-Cl bond, generating a highly reactive aryl radical and a chlorine radical. This aryl radical can then participate in a variety of secondary reactions with other molecules, such as abstracting a hydrogen atom to form 2,2'-methylenebis(toluene) or reacting with oxygen to form phenolic compounds.
Photo-oxidation: In the presence of oxygen and photosensitizers (like humic acids in natural waters), reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can be formed. These aggressive radicals can attack the aromatic rings or the methylene (B1212753) bridge of the molecule. Attack on the aromatic rings can lead to the formation of hydroxylated derivatives (chlorinated dihydroxy-diphenylmethanes), while attack on the methylene bridge could lead to cleavage of the molecule, potentially forming 3-chlorobenzaldehyde and 3-chlorobenzyl radicals.
Direct Photolysis in Water: In aquatic systems, direct absorption of sunlight can lead to the above-mentioned C-Cl bond cleavage. The presence of natural substances like nitrate and humic acids can accelerate this process through indirect photolysis, where these substances absorb light and produce reactive species that in turn degrade the compound nih.govacs.org.
Hydrolytic Stability and Breakdown Products in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aromatic compounds, this typically involves the replacement of a chlorine atom with a hydroxyl group (-OH).
Aryl halides, such as the chlorotoluene components of 2,2'-Methylenebis(3-chlorotoluene), are generally very resistant to hydrolysis under typical environmental pH (4-9) and temperature conditions. The C-Cl bond on an aromatic ring is significantly stronger and less polarized than in aliphatic chloro-compounds, making it less susceptible to nucleophilic attack by water. While hydrolysis of similar structures like benzyl chloride can occur, the chlorine atoms in 2,2'-Methylenebis(3-chlorotoluene) are attached directly to the benzene (B151609) ring, not the methylene bridge, conferring high hydrolytic stability.
Therefore, hydrolysis is not expected to be a significant degradation pathway for 2,2'-Methylenebis(3-chlorotoluene) in aqueous environments over short to moderate timescales. Any breakdown that might occur over very long periods would likely result in the formation of chlorinated hydroxy-diphenylmethane compounds.
Abiotic Redox Reactions and Their Mechanisms
Redox (reduction-oxidation) reactions involve the transfer of electrons and are critical in the fate of environmental contaminants, particularly in soils and sediments.
Oxidation: Chlorinated aromatic compounds are generally resistant to abiotic oxidation under typical environmental conditions because the electron-withdrawing nature of the chlorine atoms makes the aromatic rings less susceptible to electrophilic attack. Strong oxidizing agents not typically found in the environment would be required for significant transformation.
Reduction: In contrast, under anaerobic (oxygen-depleted) conditions, such as those found in saturated soils, buried sediments, and some groundwater aquifers, abiotic reduction can be a significant transformation pathway. This process, known as reductive dechlorination, involves the replacement of a chlorine atom with a hydrogen atom. The reaction is mediated by reduced species in the environment, such as reduced iron minerals (e.g., mackinawite, green rust). For 2,2'-Methylenebis(3-chlorotoluene), this would proceed stepwise, potentially forming 2-(3-chlorobenzyl)-2'-methyl-diphenylmethane and subsequently 2,2'-methylenebis(toluene). The redox potential of the environment is a key factor; more negative redox potentials favor more extensive dechlorination oup.com.
Sorption and Transport Phenomena in Geochemical Matrices
Sorption, the process by which a chemical binds to soil or sediment particles, is a key determinant of its transport and bioavailability. The behavior of 2,2'-Methylenebis(3-chlorotoluene) in geochemical matrices is governed by its chemical structure.
Hydrophobicity: The molecule is large, non-polar, and has very low solubility in water. These characteristics indicate that it is highly hydrophobic (lipophilic). Therefore, it will have a strong tendency to move out of the aqueous phase and adsorb to organic matter present in soil and sediment.
Sorption Coefficient: This tendency is quantified by the organic carbon-water partition coefficient (Koc). While the exact Koc for 2,2'-Methylenebis(3-chlorotoluene) is not available, it can be estimated to be high based on its structure. Compounds with high Koc values are strongly bound to soil and are not easily transported by water.
Transport: Due to its strong sorption tendency, the transport of 2,2'-Methylenebis(3-chlorotoluene) in the environment is expected to be very limited. It is unlikely to leach significantly into groundwater. Instead, it will be primarily associated with the solid phase of soils and sediments, where it will be subject to the slow degradation processes described above. Its movement would be mainly through the transport of contaminated soil particles via erosion or runoff. The adsorption process for similar aromatic hydrocarbons is often rapid and can be influenced by the amount of natural organic matter and the particle size of the medium mdpi.com.
Below is a table of properties for the related compound, 3-chlorotoluene (B144806), which illustrates the general characteristics of the chlorinated toluene (B28343) moiety.
| Property | Value for 3-Chlorotoluene | Implication for 2,2'-Methylenebis(3-chlorotoluene) |
| Molecular Formula | C7H7Cl wikipedia.org | C15H14Cl2 |
| Molecular Weight | 126.58 g/mol wikipedia.orglobachemie.comtcichemicals.com | 265.18 g/mol |
| Water Solubility | Insoluble tcichemicals.com | Expected to be extremely low |
| Boiling Point | 162 °C wikipedia.orgtcichemicals.com | Expected to be very high |
| Log Kow (Octanol-Water Partition Coefficient) | ~3.4 (Estimated) | Expected to be significantly higher (>5), indicating strong hydrophobicity and high sorption potential. |
Data for 3-Chlorotoluene sourced from various chemical databases.
Formation of Abiotic Transformation Products
Based on the degradation pathways discussed, several abiotic transformation products of 2,2'-Methylenebis(3-chlorotoluene) could potentially be formed in the environment.
From Photolysis:
Hydroxylated Derivatives: Reaction with hydroxyl radicals could lead to the formation of various chlorinated and hydroxylated diphenylmethane (B89790) structures.
Dechlorinated Derivatives: Cleavage of the C-Cl bond followed by hydrogen abstraction would result in compounds like 2-(3-chlorobenzyl)-2'-methyl-diphenylmethane.
Cleavage Products: Oxidation of the methylene bridge could yield smaller molecules such as 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
From Reductive Dechlorination:
Stepwise Dechlorination Products: The primary products would be 2-(3-chlorobenzyl)-2'-methyl-diphenylmethane and, upon further reduction, 2,2'-methylenebis(toluene).
The formation and persistence of these transformation products would depend entirely on the specific environmental conditions present.
Future Research Directions and Unexplored Avenues for 2,2 Methylenebis 3 Chlorotoluene
Development of Highly Selective and Sustainable Synthetic Routes
The traditional synthesis of diphenylmethane (B89790) derivatives often relies on Friedel-Crafts alkylation, which can be associated with environmental concerns and a lack of selectivity. byjus.comgoogle.com Future research should prioritize the development of more sustainable and selective synthetic methodologies for 2,2'-Methylenebis(3-chlorotoluene).
Key areas of focus should include:
Green Catalysts: Investigating the use of solid acid catalysts, such as zeolites and clays, could offer a recyclable and more environmentally benign alternative to conventional Lewis acids like aluminum chloride. rsc.org The use of ionic liquids as both catalysts and solvents also presents a promising avenue for developing greener synthetic processes. mdpi.comresearchgate.net
Process Optimization: A systematic study of reaction parameters, including temperature, catalyst loading, and solvent choice, is crucial for maximizing the yield and selectivity of the desired isomer. For instance, in related chlorination reactions, the choice of catalyst has been shown to significantly influence the product distribution. mdpi.com
Alternative Synthetic Strategies: Exploring alternative synthetic pathways that avoid harsh conditions and hazardous reagents is a critical goal. This could involve novel coupling reactions or biocatalytic approaches.
A comparative analysis of potential catalytic systems is presented in the table below.
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites | Reusability, shape selectivity, reduced waste | Screening of different zeolite types (e.g., HY, Hβ) and optimization of pore size and acidity. rsc.org |
| Ionic Liquids | Low vapor pressure, tunable properties, potential for high selectivity | Design of task-specific ionic liquids and investigation of their catalytic activity and recyclability. mdpi.comresearchgate.net |
| Solid-supported Lewis Acids | Reduced leaching, ease of separation | Immobilization of Lewis acids on solid supports like silica (B1680970) or alumina. google.com |
Application of Machine Learning and AI in Predicting Reactivity and Properties
Future research in this area could involve:
Property Prediction: Developing ML models to accurately predict key physicochemical properties, such as solubility, melting point, and spectroscopic characteristics. nih.govarxiv.org These models can be trained on existing data for related compounds to make predictions for novel structures.
Reactivity Mapping: Utilizing AI to predict the outcome of chemical reactions, including identifying potential byproducts and optimizing reaction conditions for desired products. epfl.chchemrxiv.org This can significantly reduce the number of experiments required.
QSAR Models: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of 2,2'-Methylenebis(3-chlorotoluene). nih.gov
The table below outlines potential AI/ML applications.
| AI/ML Application | Objective | Potential Impact |
| Property Prediction | Estimate physicochemical properties without synthesis. nih.govarxiv.org | Faster screening of virtual compound libraries. |
| Reactivity Prediction | Forecast reaction outcomes and yields. chemeurope.comepfl.ch | Optimized synthetic routes and reduced experimental effort. |
| QSAR Modeling | Predict biological activity of derivatives. nih.gov | Guided design of molecules for specific biological targets. |
Advanced Characterization of Transient Species and Reaction Dynamics
A deeper understanding of the reaction mechanisms involved in the synthesis of 2,2'-Methylenebis(3-chlorotoluene) is essential for optimizing its production. This requires the use of advanced analytical techniques to characterize transient species and reaction dynamics.
Future research should focus on:
Spectroscopic Studies: Employing in-situ spectroscopic techniques, such as time-resolved infrared and NMR spectroscopy, to identify and characterize short-lived intermediates, like carbocations, that are formed during the reaction. byjus.comyoutube.com
Computational Modeling: Using molecular dynamics simulations to model the reaction pathway and understand the energetics of different steps. arxiv.orgnih.gov This can provide valuable insights into the factors that control the selectivity of the reaction.
Kinetic Analysis: Performing detailed kinetic studies to determine the rate laws and activation parameters for the synthesis of 2,2'-Methylenebis(3-chlorotoluene). This information is crucial for scaling up the reaction.
Exploration of Supramolecular Chemistry and Self-Assembly with 2,2'-Methylenebis(3-chlorotoluene) Analogues
The bis-aromatic core of 2,2'-Methylenebis(3-chlorotoluene) makes it an attractive building block for the construction of supramolecular assemblies. By introducing appropriate functional groups, it is possible to design analogues that can self-assemble into well-defined nanostructures. researchgate.netrsc.org
Future research in this domain could explore:
Functionalized Analogues: Synthesizing derivatives of 2,2'-Methylenebis(3-chlorotoluene) with functional groups capable of forming non-covalent interactions, such as hydrogen bonds or metal-ligand coordination.
Self-Assembly Studies: Investigating the self-assembly behavior of these functionalized analogues in different solvents and under various conditions to control the formation of nanostructures like nanotubes, vesicles, or gels. rsc.org
Hierarchical Structures: Exploring the potential for these self-assembled structures to serve as templates for the creation of more complex, hierarchical materials.
Discovery of Novel Catalytic Functions Based on its Structure
The rigid yet flexible diphenylmethane scaffold can be utilized to design novel catalysts. researchgate.netpharmaguideline.com The 2,2'-Methylenebis(3-chlorotoluene) core, with its specific substitution pattern, offers a unique platform for developing new catalytic systems.
Potential research avenues include:
Organocatalysts: Introducing catalytically active moieties, such as thiourea (B124793) or amine groups, to the aromatic rings to create bifunctional organocatalysts for asymmetric synthesis.
Ligand Development: Modifying the structure to create bidentate ligands for transition metal catalysis. The electronic and steric properties of the ligand could be fine-tuned by altering the substituents on the aromatic rings.
Catalytic Applications: Screening the newly developed catalysts in a variety of organic transformations to identify novel catalytic activities.
Theoretical Design of Next-Generation Molecular Architectures Incorporating the Bis-aromatic Core
Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with desired properties. colab.wszib.de These methods can be employed to design next-generation molecular architectures based on the 2,2'-Methylenebis(3-chlorotoluene) core.
Future theoretical studies could focus on:
Virtual Libraries: Generating virtual libraries of derivatives of 2,2'-Methylenebis(3-chlorotoluene) with diverse functional groups. colab.ws
In Silico Screening: Using computational methods to screen these virtual libraries for promising candidates for specific applications, such as materials science or medicinal chemistry. nih.govchemrxiv.org
Structure-Property Relationships: Developing a fundamental understanding of the relationship between the molecular structure of these compounds and their macroscopic properties to guide the design of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
